molecular formula C18H14N4O3S B279320 3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Katalognummer B279320
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: FRMAJJDEFRFFGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether, commonly known as BTD-001, is a novel compound that has gained significant attention in recent years due to its potential therapeutic properties. BTD-001 is a small molecule that belongs to the class of benzodioxane-containing triazolothiadiazoles.

Wirkmechanismus

The exact mechanism of action of BTD-001 is not fully understood; however, it is believed to act through multiple pathways. BTD-001 has been shown to inhibit the activity of various enzymes, including tyrosine kinases and matrix metalloproteinases. Additionally, BTD-001 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTD-001 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
BTD-001 has been shown to have various biochemical and physiological effects. In cancer cells, BTD-001 has been shown to induce cell cycle arrest and inhibit cell proliferation. BTD-001 has also been shown to reduce the migration and invasion of cancer cells. In neuroprotection, BTD-001 has been shown to reduce neuroinflammation and oxidative stress, which are associated with neurodegenerative diseases. Additionally, BTD-001 has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BTD-001 has several advantages for lab experiments, including its small molecular weight, which allows for easy synthesis and purification. Additionally, BTD-001 has shown promising results in various scientific research applications, making it an attractive compound for further studies. However, BTD-001 also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for BTD-001 research. One potential direction is to investigate the efficacy of BTD-001 in combination with other anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of BTD-001. Moreover, the potential neuroprotective effects of BTD-001 in animal models of neurodegenerative diseases need to be investigated. Finally, the safety and toxicity of BTD-001 need to be evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, BTD-001 is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. The synthesis of BTD-001 involves a multi-step process, and its mechanism of action is not fully understood. BTD-001 has several advantages for lab experiments, but also has some limitations. There are several future directions for BTD-001 research, including investigating its efficacy in combination with other anticancer drugs, elucidating its mechanism of action, and evaluating its safety and toxicity in preclinical and clinical studies.

Synthesemethoden

The synthesis of BTD-001 involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid hydrazide with 2-chloro-1,3,4-thiadiazole in the presence of triethylamine, followed by the reaction with 6-azido-1-hexyne in the presence of copper (I) iodide and sodium ascorbate. The final product is obtained by the reduction of the azide group using triphenylphosphine.

Wissenschaftliche Forschungsanwendungen

BTD-001 has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, BTD-001 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BTD-001 has also been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress. Additionally, BTD-001 has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

3-[6-(2,3-Dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl methyl ether

Molekularformel

C18H14N4O3S

Molekulargewicht

366.4 g/mol

IUPAC-Name

6-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O3S/c1-23-12-6-4-5-11(9-12)16-19-20-18-22(16)21-17(26-18)15-10-24-13-7-2-3-8-14(13)25-15/h2-9,15H,10H2,1H3

InChI-Schlüssel

FRMAJJDEFRFFGK-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Kanonische SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4COC5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.